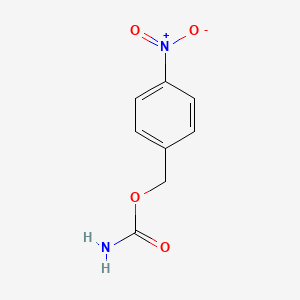
Carbaminate de 4-nitrobenzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Nitrobenzyl carbamate involves a series of chemical reactions. For instance, one study reported the preparation of 4-nitrobenzyl carbamate prodrugs of the 5-aminobenz[e]indoline class of DNA minor groove alkylating agents . Another study described the construction of a reduction-responsive oligonucleotide by post-modification of an oligonucleotide with a diazo compound bearing a 4-nitrobenzyl group .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzyl carbamate consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) . Chemical Reactions Analysis
4-Nitrobenzyl carbamate can undergo various chemical reactions. For example, it has been reported that a series of substituted anilines from 4-nitrobenzyl carbamates can be released following nitro group reduction by radiolytic, enzymic, and chemical methods .Physical and Chemical Properties Analysis
4-Nitrobenzyl carbamate has a molecular weight of 196.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 196.04840674 g/mol . The compound has a topological polar surface area of 98.1 Ų .Applications De Recherche Scientifique
Formation de nanoparticules intracellulaires
Le carbaminate de 4-nitrobenzyle est utilisé dans la formation de nanoparticules intracellulaires. Une petite molécule, le this compound–Cys(SEt)-Asp-Asp-Phe(iode)–2-cyano-benzothiazole (NBC-Iod-CBT), subit une réaction de condensation CBT-Cys pour auto-assembler des nanoparticules Iod-CBT-NPs . Ce processus est déclenché par la réduction du glutathion et le clivage de la nitroreductase (NTR) .
Imagerie par tomographie nano-calculée (Nano-CT)
Les nanoparticules formées à partir du this compound peuvent être observées directement à l'aide de la tomographie nano-calculée (nano-CT) . Cela permet de visualiser la formation de nanostructures intracellulaires, ce qui est crucial pour comprendre les mécanismes de formation des nanostructures intracellulaires .
Imagerie moléculaire et administration de médicaments
La formation de nanoparticules à partir du this compound a montré un grand potentiel en imagerie moléculaire et en administration de médicaments . Les nanoparticules ont un temps de rétention plus long dans les cellules, ce qui permet un effet beaucoup plus puissant .
Sondage de l'activité de la nitroreductase (NTR)
Le this compound peut être utilisé comme sonde pour l'activité de la nitroreductase (NTR), qui est surexprimée dans les microenvironnements tumoraux hypoxiques . Cela en fait un outil précieux pour le diagnostic tumoral dans les essais cliniques .
Mécanisme D'action
Target of Action
The primary target of 4-Nitrobenzyl carbamate is Nitroreductase (NTR) . NTR is an enzyme that is overexpressed in hypoxic tumor environments and can serve as a specific recognition site for tumor diagnosis in clinical trials .
Mode of Action
4-Nitrobenzyl carbamate interacts with its target, NTR, by undergoing a reduction process. In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate moiety in the compound can be reduced by NTR to the corresponding 4-aminobenzyl carbamate .
Biochemical Pathways
Upon reduction, due to its self-immolative nature, the 4-aminobenzyl carbamate releases a primary amine on the pyrimidine, accompanied by the recovery of the fluorescence signal of the probe . This sensitive fluorescence turn-on process can be completed as quickly as 20 minutes .
Pharmacokinetics
It’s known that small molecules like 4-nitrobenzyl carbamate are easily taken up by cells .
Result of Action
The result of the action of 4-Nitrobenzyl carbamate is the generation of highly toxic amine-based toxins . These toxins are released upon the fragmentation of the reduced 4-Nitrobenzyl carbamate .
Action Environment
The action of 4-Nitrobenzyl carbamate is influenced by the hypoxic environment of tumor cells where NTR is overexpressed . The compound shows responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition .
Analyse Biochimique
Biochemical Properties
4-Nitrobenzyl carbamate has been shown to interact with nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor microenvironments . The compound’s 4-nitrobenzyl carbamate group can be reduced by NTR to a 4-aminobenzyl carbamate group .
Cellular Effects
The reduction of 4-Nitrobenzyl carbamate by NTR triggers a responsive “turn-on” two-photon excited fluorescence in cells and in vivo . This indicates that 4-Nitrobenzyl carbamate can influence cell function by interacting with specific enzymes and altering cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of 4-Nitrobenzyl carbamate involves its reduction by NTR in the presence of reduced nicotinamide adenine dinucleotide (NADH) . The 4-nitrobenzyl carbamate group in the compound is reduced to a 4-aminobenzyl carbamate group .
Temporal Effects in Laboratory Settings
The effects of 4-Nitrobenzyl carbamate have been studied over time in laboratory settings . The yield of released anilines from 4-Nitrobenzyl carbamate, following nitro group reduction by radiolytic, enzymic, and chemical methods, decreased over the pH range 4–7 .
Metabolic Pathways
4-Nitrobenzyl carbamate is involved in metabolic pathways related to the activity of NTR . The compound’s reduction by NTR suggests that it could interact with other enzymes or cofactors in these pathways .
Transport and Distribution
The transport and distribution of 4-Nitrobenzyl carbamate within cells and tissues are likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.
Subcellular Localization
The subcellular localization of 4-Nitrobenzyl carbamate is likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOSUGVPBRYCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32339-07-4 |
Source


|
| Record name | (4-nitrophenyl)methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-nitrobenzyl carbamate (4-NBC) interesting for bioreductive prodrug development?
A1: 4-NBCs are being explored as potential triggers in bioreductive prodrugs, especially those designed to work with enzymes like E. coli B nitroreductase (NTR) [, ]. This enzyme can reduce the nitro group in 4-NBC to a hydroxylamine. This modified 4-NBC then undergoes fragmentation, rapidly releasing the active drug component, which is often a cytotoxic amine [, ]. This mechanism allows for targeted drug release within the tumor microenvironment.
Q2: How does the structure of the 4-NBC moiety influence its fragmentation rate after reduction?
A2: Research suggests that electron-donating substituents on the benzyl ring of 4-NBC can significantly accelerate the fragmentation rate of the reduced hydroxylamine intermediate []. This effect is likely due to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. Additionally, incorporating an α-methyl group on the benzyl ring also enhances fragmentation []. These structural modifications could lead to the development of more efficient NTR-activated prodrugs.
Q3: What challenges have been encountered when using 4-NBCs as triggers for 5-aminobenz[e]indoline-based prodrugs?
A3: While some 4-NBC prodrugs of 5-aminobenz[e]indoline DNA minor groove alkylating agents showed promise in vitro, translating this to in vivo efficacy proved challenging []. While cytotoxicity ratios in NTR-expressing human and murine cell lines were comparable to known NTR substrates like CB1954, in vivo studies using the 2-hydroxyethoxy analogue in EMT6 tumors showed limited efficacy despite a decrease in NTR+ve cells []. This suggests that factors like pharmacokinetic properties might need optimization for this specific class of prodrugs.
Q4: Has the use of 4-NBC been explored beyond traditional chemotherapy applications?
A4: Yes, a recent study used a 4-NBC derivative, 4-nitrobenzyl carbamate–Cys(SEt)-Asp-Asp-Phe(iodine)–2-cyano-benzothiazole (NBC-Iod-CBT), to directly visualize intracellular nanoparticle formation using nano-computed tomography (nano-CT) [, ]. Upon glutathione reduction and NTR cleavage, NBC-Iod-CBT undergoes a click reaction, self-assembling into nanoparticles detectable by nano-CT. This innovative application highlights the versatility of 4-NBC as a tool in chemical biology research.
Q5: What are the potential drawbacks of using 4-NBC as a trigger in prodrugs?
A5: One challenge is the potential for the released amine to react with a reactive 4-iminoquinomethane intermediate generated during the fragmentation process []. This side reaction can decrease the effective concentration of the active drug component. Designing prodrugs with highly potent cytotoxic payloads could help overcome this limitation by ensuring therapeutic efficacy even at lower released amine concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
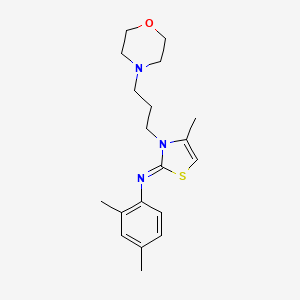
![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)
![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)
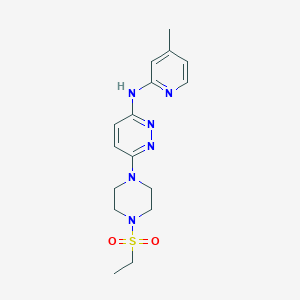
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
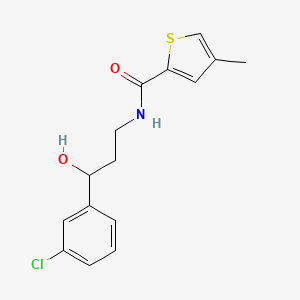
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2372292.png)
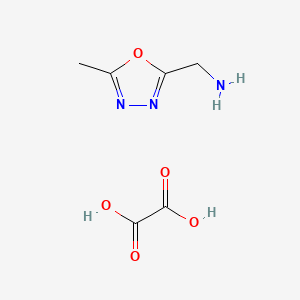
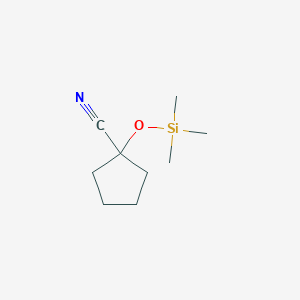

![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
